N-(2-methylpropyl)-3-oxobutanamide
Description
N-(2-Methylpropyl)-3-oxobutanamide is an amide derivative of 3-oxobutanic acid, where the nitrogen atom is substituted with a 2-methylpropyl (isobutyl) group. Its structure comprises a ketone group at the β-position relative to the amide bond, making it a β-ketoamide. This class of compounds is notable for its reactivity in organic synthesis, particularly in condensation and cyclization reactions.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
N-(2-methylpropyl)-3-oxobutanamide |
InChI |
InChI=1S/C8H15NO2/c1-6(2)5-9-8(11)4-7(3)10/h6H,4-5H2,1-3H3,(H,9,11) |
InChI Key |
YGMCNSNOHVPULE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)CC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(2-Methylphenyl)-2-(1,3-dithiolan-2-ylidene)-3-oxobutanamide (Compound 7c)
Key Differences :
- Substituents: The phenyl group at the amide nitrogen and the dithiolane ring fused to the β-ketoamide distinguish this compound.
- Synthesis : Prepared via α-oxoketene S,S-acetal intermediates under reflux conditions, contrasting with simpler amidation methods likely used for N-(2-methylpropyl)-3-oxobutanamide .
- Spectroscopy :
- Applications : Likely serves as a precursor for heterocyclic synthesis due to the reactive dithiolane group, whereas the simpler isobutyl-substituted analog may prioritize solubility and ease of functionalization.
Methyl 2-Benzoylamino-3-oxobutanoate (Compound 1)
Key Differences :
- Functional Groups: Features a benzoylamino group at the α-position and an ester (methyl) at the carboxyl terminus instead of an amide.
- Reactivity: The ester group increases electrophilicity at the carbonyl, favoring nucleophilic attack in condensation reactions (e.g., with aromatic amines to form enamino esters) .
- Synthesis: Prepared via benzoylation of methyl 3-oxobutanoate, contrasting with the amide bond formation required for this compound.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Key Differences :
- Backbone : A benzamide (aromatic carbonyl) instead of a β-ketoamide.
- Directing Groups : The N,O-bidentate directing group enables metal-catalyzed C–H functionalization, a property less relevant to β-ketoamides lacking hydroxyl or aromatic motifs .
Data Table: Structural and Functional Comparison
| Compound | Substituents/Functional Groups | Key Spectral Features (1H-NMR) | Synthesis Method | Potential Applications |
|---|---|---|---|---|
| This compound | Isobutyl, β-ketoamide | δ ~2.3–2.5 (COCH3), δ ~3.0–3.2 (CH2N) | Amidation of 3-oxobutanoyl chloride | Organic intermediates, ligands |
| N-(2-Methylphenyl)-3-oxobutanamide [1] | 2-Methylphenyl, dithiolane, β-ketoamide | δ 7.04–8.08 (aromatic), δ 3.32–3.52 (S-CH2) | α-Oxoketene S,S-acetal route | Heterocyclic synthesis |
| Methyl 3-oxobutanoate [5] | Methyl ester, β-keto | δ 2.47 (COCH3), δ 3.7 (OCH3) | Esterification/benzoylation | Condensation reactions |
Research Implications and Gaps
- Reactivity: β-Ketoamides like this compound are understudied compared to their ester or aryl-substituted analogs.
- Synthetic Optimization : Simplified amidation protocols (e.g., using coupling agents like CDI, as in ) could enhance yield and purity compared to traditional acid chloride routes.
- Regulatory Considerations : Polymers incorporating 3-oxobutanamide derivatives () suggest industrial relevance, but environmental and safety data for this compound remain unaddressed.
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